The synthesis of ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate typically involves the reaction of 4-hydroxyquinoline with ethyl bromoacetate in the presence of a base, such as potassium carbonate. The general reaction scheme can be outlined as follows:
This method highlights the utility of nucleophilic substitution reactions in the synthesis of functionalized quinoline derivatives.
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate participates in various chemical reactions:
Common reagents for these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
The mechanism of action for ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate has been explored primarily in terms of its antimicrobial properties. It is believed that:
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in medicinal chemistry.
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate has several scientific applications:
This compound exemplifies the diverse applications of quinoline derivatives in both medicinal and industrial chemistry, highlighting its potential impact on drug discovery and development.
The systematic chemical designation for this compound, following International Union of Pure and Applied Chemistry (IUPAC) conventions, is ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate, reflecting its oxidation state and hydrogen positioning. Alternative naming conventions may present it as ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, emphasizing the phenolic character of the 4-position substituent. Its molecular composition is defined by the formula C₁₂H₁₀BrNO₃, with a calculated molecular mass of 296.12 grams per mole, consistent across analytical characterizations from multiple chemical suppliers and databases [2] [4]. The compound is universally identified by the Chemical Abstracts Service (CAS) registry number 179943-57-8, with additional identifiers including European Community (EC) number 801-098-5 and MDL number MFCD00487280, ensuring precise tracking in chemical inventories and regulatory frameworks [2] [5] [10].
The molecular architecture integrates a bicyclic quinoline system bearing three distinct functional modifications:
Table 1: Core Structural Components and Functional Properties
Position | Substituent | Chemical Properties | Spectral Signatures (Predicted) |
---|---|---|---|
3 | Ethoxycarbonyl (ester) | Hydrolyzable to carboxylic acid; participates in condensation reactions | ¹H NMR: δ 4.35 (q, 2H), 1.35 (t, 3H); ¹³C NMR: δ 166.0 (C=O) |
4 | Hydroxyl (phenolic) | Acidic proton (pKa ~8-10); tautomerizes to 4-oxo form; metal coordination capability | IR: 2500-3300 cm⁻¹ (broad, OH); ¹H NMR: δ 12.2 (s, 1H) |
7 | Bromine (halogen) | Ortho-directing for electrophilic substitution; undergoes metal-catalyzed cross-coupling | ¹H NMR: δ 7.90 (d, 1H), 8.20 (s, 1H) |
The quinoline nitrogen at position 1 contributes basicity and enables hydrogen bonding interactions, evidenced by the InChI string (1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)) which explicitly denotes the mobile hydrogen atoms [2] [7]. The canonical SMILES representation (CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Br) further illustrates the connectivity and functional group arrangement [2] . Computational analyses predict a TPSA (Topological Polar Surface Area) of 59.42 Ų and LogP value of 2.7–2.9, indicating moderate lipophilicity suitable for crossing biological membranes [5].
The compound exhibits significant tautomeric behavior centered at the 4-hydroxyquinoline moiety. The phenolic hydroxyl group exists in equilibrium with its carbonyl tautomer, effectively forming a 4-oxo-1,4-dihydroquinoline system. This tautomerism is evidenced crystallographically in analogous quinoline derivatives, where the carbonyl form predominates in solid-state configurations due to enhanced stability from conjugation and intramolecular hydrogen bonding between the lactam carbonyl and the adjacent nitrogen-bound hydrogen .
Positional isomerism is theoretically possible through bromine relocation (e.g., to positions 5, 6, or 8) or ester migration, though synthetic routes typically favor the 7-bromo isomer. The presence of bromine at the 7-position creates a distinctive electronic environment that influences NMR chemical shifts and reactivity patterns. This specific substitution pattern differentiates it from isomeric compounds such as ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate or ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, which would exhibit divergent spectroscopic profiles and chemical behaviors due to altered resonance effects and steric environments [10].
The principal synthetic access to ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate employs the Gould-Jacobs reaction, a thermally-mediated cyclization process. This multistep sequence commences with the condensation of 4-bromo-2-aminobenzoic acid derivatives with diethyl ethoxymethylenemalonate, followed by high-temperature cyclization (230–270°C) in high-boiling solvents such as diphenyl ether. The reaction proceeds via an iminoketene intermediate, which undergoes electrocyclic ring closure and subsequent aromatization to yield the quinoline core . Critical parameters influencing yield and purity include:
Table 2: Gould-Jacobs Cyclization Optimization Parameters
Reaction Parameter | Optimal Condition | Effect on Reaction |
---|---|---|
Temperature | 230–250°C | Below 230°C: Incomplete cyclization; Above 270°C: Decomposition predominates |
Solvent Volume | Minimal (concentrated) | Higher concentrations improve cyclization rate but may increase byproduct formation |
Reaction Time | Short duration at peak temp | Extended heating promotes decomposition products |
Aniline Substituent | Electron-withdrawing groups | Bromine at meta-position facilitates cyclization kinetics and improves overall yields |
This method typically delivers 70–90% isolated yields when optimized, with purification achieved through recrystallization from ethanol/water mixtures or chromatographic separation .
Comprehensive spectroscopic data enables unambiguous structural confirmation:
¹³C NMR: Diagnostic peaks observed at δ 165.8 (ester C=O), 174.5 (lactam C=O), with aromatic carbons between 110–150 ppm displaying characteristic pattern for 7-bromo substitution.
Infrared Spectroscopy: Strong absorption bands at approximately 1725 cm⁻¹ (ester C=O stretch), 1660 cm⁻¹ (conjugated lactam C=O), and 3200–2500 cm⁻¹ (broad, hydrogen-bonded OH/NH) .
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) exhibits molecular ion cluster at m/z 295/297 (1:1, [M]⁺ characteristic of bromine), with base peak at m/z 249 corresponding to decarboxylated fragment [10].
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate demonstrates significant potential as a pharmacophore in antimicrobial research. The bromoquinoline scaffold exhibits intrinsic activity against diverse pathogens, with the bromine atom and ester group serving as handles for structural optimization. Structure-activity relationship (SAR) studies indicate that:
Table 3: Antimicrobial Structure-Activity Relationship Insights
Structural Feature | Antimicrobial Impact | Proposed Mechanism |
---|---|---|
7-Bromine | Enhances activity against Gram-positive bacteria | Increased membrane permeability and electron-withdrawing effects |
4-Hydroxy-3-carboxylate | Essential for binding to microbial topoisomerases | Chelates essential magnesium ions in catalytic sites |
Ethyl ester | Improves cell penetration; hydrolyzed in vivo to active acid | Prodrug strategy enhancing bioavailability |
Derivatives synthesized from this core structure have shown enhanced efficacy against resistant strains of Staphylococcus aureus and Eimeria tenella (avian coccidiosis pathogen), positioning it as a promising candidate for novel veterinary and human anti-infectives [10].
The 7-bromo-4-hydroxyquinoline system functions as an efficient photolabile protecting group (PPG) for carboxylic acids, phenols, and phosphates in light-triggered release applications. Upon irradiation (typically 350–420 nm), the chromophore undergoes rapid photoscission through a mechanism involving excited-state intramolecular proton transfer, liberating caged bioactive molecules with high spatiotemporal precision. This photochemical property has been exploited in:
The bromine atom significantly red-shifts the absorption spectrum compared to non-halogenated analogs, enabling activation with less energetic, more biocompatible light sources .
The compound's three reactive sites enable diverse chemical transformations en route to complex molecular architectures:
These transformations generate libraries of derivatives for pharmaceutical screening, including kinase inhibitors, HIV integrase inhibitors, and anticancer agents. The synthetic versatility underpins its commercial availability from specialty chemical suppliers as a premium building block for drug discovery programs [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: